molecular formula C15H12BrIN2O2S B1532431 5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1246088-48-1

5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1532431
M. Wt: 491.1 g/mol
InChI Key: OTLOXZILQPFIIT-UHFFFAOYSA-N
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Description

“5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a halogenated heterocycle . It is a complex organic compound with the molecular formula C15H12BrIN2O2S . This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of bromine, iodine, and a phenylsulfonyl group contribute to its unique chemical properties .


Physical And Chemical Properties Analysis

This compound has a molar mass of 491.14 . Other physical and chemical properties like boiling point, density, solubility, etc., are not provided in the available resources .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine serves as a precursor in the synthesis of various heterocyclic compounds. For example, it has been used in the synthesis of phenylselenenyl- and phenylthio-substituted pyrimidines, which are then evaluated for their potential as inhibitors against certain enzymes and viruses. These compounds demonstrate modest selective anti-human-immunodeficiency-virus activity in acutely infected primary human lymphocytes (Goudgaon et al., 1993).

Methodological Developments in Organic Synthesis

The chemical serves as a key building block in methodological advances in organic synthesis. A notable application includes its role in the synthesis of 3-arylthieno[2,3-b]pyridines through an iodine-mediated cyclization process. This process exemplifies a short, efficient pathway to synthesize complex organic molecules from simple precursors, showcasing the compound's utility in facilitating novel synthetic routes (Kobayashi et al., 2009).

Antimicrobial and Antioxidant Applications

Further research has explored the compound's derivatives for antimicrobial and antioxidant properties. A study synthesized a series of sulfonamide derivatives linked to 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine, which showed significant activity against both Gram-positive and Gram-negative bacterial strains, as well as moderate to good antioxidant properties. This highlights the compound's potential in the development of new antimicrobial and antioxidant agents (Variya et al., 2019).

Halogen Bonding in Anion Recognition

In the field of supramolecular chemistry, derivatives of 5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine have been utilized to study halogen bonding for anion recognition. Specifically, a pyridinium scaffold incorporating methanesulfonyl groups has demonstrated the capability to bind halides in polar media, leveraging the polarized iodine halogen bonding units. This research contributes to a deeper understanding of halogen bonding mechanisms and their potential applications in designing new anion receptors (Lohrman et al., 2019).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It’s recommended to handle it with appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-2-ethyl-3-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrIN2O2S/c1-2-13-14(17)12-8-10(16)9-18-15(12)19(13)22(20,21)11-6-4-3-5-7-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTLOXZILQPFIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1S(=O)(=O)C3=CC=CC=C3)N=CC(=C2)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678441
Record name 1-(Benzenesulfonyl)-5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethyl-3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

CAS RN

1246088-48-1
Record name 1-(Benzenesulfonyl)-5-bromo-2-ethyl-3-iodo-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60678441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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